3,5-bis(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole
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Overview
Description
1-(4-Methylbenzenesulfonyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with methylbenzenesulfonyl and methylphenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 1-(4-methylbenzenesulfonyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with appropriate hydrazine derivatives under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
1-(4-Methylbenzenesulfonyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
These reactions are typically conducted under specific conditions, such as controlled temperature and pH, to ensure the desired product formation.
Scientific Research Applications
1-(4-Methylbenzenesulfonyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzenesulfonyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-methylbenzenesulfonyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole stands out due to its unique substitution pattern and the presence of both sulfonyl and methylphenyl groups. Similar compounds include:
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-Methylphenylhydrazine: Another related compound used in the synthesis of pyrazole derivatives.
1-(4-Methylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole: A structurally similar compound with different substitution patterns.
Properties
Molecular Formula |
C24H24N2O2S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3,5-bis(4-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C24H24N2O2S/c1-17-4-10-20(11-5-17)23-16-24(21-12-6-18(2)7-13-21)26(25-23)29(27,28)22-14-8-19(3)9-15-22/h4-15,24H,16H2,1-3H3 |
InChI Key |
XSIRDCWQETUNSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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